beta-Lactorphin
CAS No.: 105129-01-9
Cat. No.: VC20749304
Molecular Formula: C30H43N5O5
Molecular Weight: 553.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105129-01-9 |
---|---|
Molecular Formula | C30H43N5O5 |
Molecular Weight | 553.7 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
Standard InChI | InChI=1S/C30H43N5O5/c1-18(2)14-25(34-28(38)23(31)16-21-10-12-22(36)13-11-21)30(40)35-26(15-19(3)4)29(39)33-24(27(32)37)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,36H,14-17,31H2,1-4H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26-/m0/s1 |
Standard InChI Key | OGILYBDMVOATLU-CQJMVLFOSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Chemical Structure and Properties
Molecular Identification
Beta-Lactorphin is a well-characterized peptide registered in chemical databases with specific identifiers. It has the PubChem CID 128808 and CAS registry number 105129-01-9. The compound possesses a molecular formula of C30H43N5O5 with a calculated molecular weight of 553.7 g/mol . This tetrapeptide was first documented in chemical databases in 2005, with ongoing modifications to its entry reflecting continued scientific interest in this compound.
Peptide Sequence and Nomenclature
Beta-Lactorphin consists of four specific amino acids in sequence: tyrosine-leucine-leucine-phenylalanine, commonly abbreviated as Tyr-Leu-Leu-Phe or simply YLLF . The peptide can be represented in various scientific notation formats as shown in Table 1, providing multiple standardized ways to identify this compound in scientific literature.
Representation Format | Notation |
---|---|
IUPAC Condensed | H-Tyr-Leu-Leu-Phe-NH2 |
Sequence | YLLF |
PLN | H-YLLF-[NH2] |
HELM | PEPTIDE1{Y.L.L.F.[am]}$$$$ |
Table 1: Nomenclature representations of beta-Lactorphin .
The comprehensive IUPAC name for beta-Lactorphin is (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide . This systematic name details the precise stereochemistry and chemical bonding present within the peptide structure.
Structural Characteristics
Beta-Lactorphin features the standard peptide backbone with distinctive side chains characteristic of its constituent amino acids: the hydroxyphenyl group of tyrosine, the isobutyl groups of the two leucine residues, and the phenyl group of phenylalanine . The C-terminus of the peptide is amidated, as indicated by the "-NH2" in its condensed formula . This C-terminal amidation represents an important structural feature that likely influences the peptide's stability and biological properties.
Context Within Milk-Derived Bioactive Peptides
Bioactive Peptides in Milk: Comparative Context
Various microorganisms and enzymatic treatments have been employed to release bioactive peptides from milk proteins, including different classes such as calcium-chelating peptides (CCPs), angiotensin-converting enzyme (ACE) inhibitory peptides, antimicrobial peptides, antioxidative peptides, immunomodulatory peptides, and opioid peptides like beta-Lactorphin . Table 2 presents examples of other milk-derived bioactive peptides and their activities, providing context for understanding beta-Lactorphin's position among these compounds.
Microorganism | Precursor protein | Peptide sequence | Bioactivity |
---|---|---|---|
L. rhamnosus + digestion with pepsin | β-cn | Asp-Lys-Ile-His-Pro-Phe, Tyr-Gln-Glu-Pro-Val-Leu | ACE inhibitory |
Lactobacillus helveticus | β-cn, κ-cn | Val-Pro-Pro, Ile-Pro-Pro | ACE inhibitory, antihypertensive |
Lactobacillus GG enzymes + pepsin and trypsin | β-cn, as1-cn | Tyr-Pro-Phe-Pro, Ala-Val-Pro-Tyr-Pro-Gln Arg, Thr-Thr-Met-Pro-Leu-Trp | Opioid, ACE-inhibitory, immune-stimulatory |
Table 2: Examples of milk-derived bioactive peptides and their documented biological activities .
Relation to β-Lactoglobulin
Structural Considerations
Research on β-lactoglobulin has established that its biological activity depends critically on its three-dimensional conformation. Thermal denaturation (heating above 80°C) or chemical modifications significantly reduces its cell growth-promoting effects . The protein undergoes irreversible conformational changes when heated above 80°C, including disruption of intrachain disulfide bonds that affect its ligand binding ability and capacity for self-aggregation . If beta-Lactorphin is derived from β-lactoglobulin, these structural considerations may have implications for the peptide's stability and activity under various processing conditions.
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